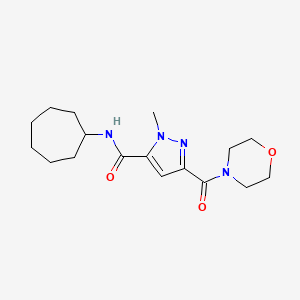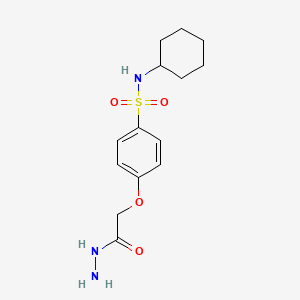![molecular formula C13H12ClN3O3 B10958512 (5Z)-3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B10958512.png)
(5Z)-3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a hydroxy group attached to a pyrimidinedione core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with dimethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and selectivity. Purification processes such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the dimethylamino group can be reduced to form a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-KETO-2,4(3H)-PYRIMIDINEDIONE.
Reduction: Formation of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYL)-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-BROMOPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE
- **3-(4-FLUOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE
- **3-(4-METHOXYPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-2,4(3H)-PYRIMIDINEDIONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12ClN3O3 |
|---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12ClN3O3/c1-16(2)7-10-11(18)15-13(20)17(12(10)19)9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18,20)/b10-7- |
InChI Key |
YKYROQILGNQURY-YFHOEESVSA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C=C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10958443.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10958449.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10958453.png)
![2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10958457.png)


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10958470.png)
![9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10958472.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10958485.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958488.png)
![N-(3,4-difluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958492.png)

